molecular formula C15H19N3OS B2665971 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide CAS No. 1021078-63-6

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide

Cat. No. B2665971
CAS RN: 1021078-63-6
M. Wt: 289.4
InChI Key: KEJXWQVYELYAFB-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties and has been the subject of numerous studies over the years. In

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibitors

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound showed potent PI3K inhibitory activity, with an IC50 (half maximal inhibitory concentration) of a representative compound reaching 3.6 nm .

Cancer Research

Due to its potent PI3K inhibitory activity, this compound could potentially be used in cancer research. PI3K is often overactive in cancer cells, leading to increased survival and growth of these cells .

Drug Development

The unique structure of this compound, particularly the presence of the thiazolo[5,4-b]pyridine moiety, makes it a potential candidate for drug development . Its potent PI3K inhibitory activity further enhances its potential as a therapeutic agent .

Synthesis of Novel Derivatives

The compound can serve as a starting point for the synthesis of novel derivatives. These derivatives could potentially exhibit improved or additional biological activities .

Study of Structure-Activity Relationships

The compound can be used to study structure-activity relationships (SARs). For instance, researchers have found that certain functionalities and structural units in the compound are important for its PI3K inhibitory activity .

Docking Analysis

The compound can be used in docking analysis to study its interaction with the kinase. This can provide insights into the key interactions involved in its binding to the kinase .

properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-8-10(2)16-13-12(9)20-15(17-13)18-14(19)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJXWQVYELYAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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